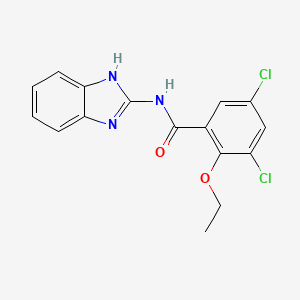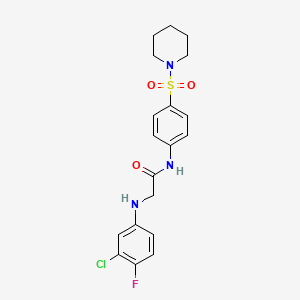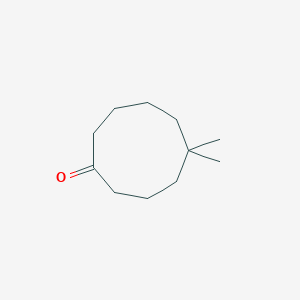
di-ABZI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ABZI-2 involves multiple steps, starting with the preparation of 4-chloro-3-methoxy-5-nitrobenzamide. This intermediate is then subjected to various reactions, including nitration, reduction, and amidation, to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as iron powder .
Industrial Production Methods
Industrial production of ABZI-2 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and efficacy. The compound is often provided as a lyophilized product and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
ABZI-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of benzimidazole, which can be further utilized in different applications .
科学的研究の応用
ABZI-2 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Plays a role in the activation of the innate immune response.
Industry: Used in the production of other chemical compounds and as a research tool
作用機序
ABZI-2 exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum. This binding activates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The activation of these pathways enhances the immune response against tumors and viral infections .
類似化合物との比較
Similar Compounds
2’3’-cGAMP: A cyclic dinucleotide that also activates the STING pathway.
diABZI: A dimeric form of ABZI with enhanced binding affinity to STING
Uniqueness
ABZI-2 is unique in its non-cyclic structure, which allows for systemic efficacy and a different mode of action compared to cyclic dinucleotides. This makes it a promising candidate for therapeutic applications .
特性
分子式 |
C32H34N12O4 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
1-[2-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]ethyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C32H34N12O4/c1-5-43-25(13-17(3)39-43)29(47)37-31-35-21-15-19(27(33)45)7-9-23(21)41(31)11-12-42-24-10-8-20(28(34)46)16-22(24)36-32(42)38-30(48)26-14-18(4)40-44(26)6-2/h7-10,13-16H,5-6,11-12H2,1-4H3,(H2,33,45)(H2,34,46)(H,35,37,47)(H,36,38,48) |
InChIキー |
FVBLJNCSSJGDOF-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)
![4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide](/img/structure/B11937198.png)

![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)


![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)



![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)
